molecular formula C25H20BrN3O3S2 B2534415 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide CAS No. 361480-59-3

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Cat. No.: B2534415
CAS No.: 361480-59-3
M. Wt: 554.48
InChI Key: IATJVIGWFBHNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic small molecule designed for research applications, integrating key pharmacophores known for their biological significance. The compound features a 4-(4-bromophenyl)thiazole core, a scaffold extensively documented in medicinal chemistry research for its antimicrobial and antiproliferative properties . Studies on structurally similar N-(4-(4-bromophenyl)thiazol-2-yl) derivatives have demonstrated their potential as prospective antimicrobial and anticancer agents, with specific compounds showing promising activity against bacterial species and breast adenocarcinoma cell lines . The molecular architecture is completed by a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group, a motif present in various compounds that interact with biological targets. The incorporation of the sulfonamide functional group is a recognized strategy in drug discovery, as this moiety can contribute to target binding and is found in enzyme inhibitors. This combination of a bromophenyl-thiazole system linked to a tetrahydroisoquinoline sulfonamide suggests potential for researchers investigating novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The compound is intended for use in biochemical assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and binding affinity with relevant biological targets. Researchers can leverage this molecule as a key intermediate or lead compound for the rational design of new bioactive molecules .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATJVIGWFBHNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions. The tetrahydroisoquinoline sulfonyl group is then introduced via sulfonylation reactions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial properties. A study synthesized various thiazole derivatives and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The results showed that certain derivatives had notable antimicrobial activities, suggesting that N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be a lead compound in the development of new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it exhibits activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay indicated that some derivatives were particularly effective in inhibiting cancer cell proliferation. Molecular docking studies further elucidated the binding interactions between the compound and cancer-related targets, reinforcing its potential as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy using the turbidimetric method. Compounds labeled d1, d2, and d3 demonstrated significant activity against various microbial strains, indicating that modifications on the thiazole ring can enhance antimicrobial properties. This suggests a pathway for developing new antibiotics based on the structure of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide .

Case Study 2: Anticancer Activity

In another study focused on neurodegenerative diseases with depression comorbidity, a series of benzothiazole–isoquinoline derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase and cholinesterase enzymes. Among these compounds, certain derivatives exhibited excellent activity in reducing depression-like behavior in animal models while also showing anticancer properties against breast cancer cells .

Summary of Findings

ApplicationMethodologyKey Findings
AntimicrobialTurbidimetric methodCompounds d1, d2, d3 showed significant activity
AnticancerSRB assayEffective against MCF7 breast cancer cell line
NeurodegenerativeIn vitro enzyme assaysCompounds reduced immobility time significantly

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

  • N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine (): Replaces the benzamide and tetrahydroisoquinoline sulfonyl groups with a pyridin-2-amine and 4'-fluorobiphenyl. This compound exhibited antibacterial and antiproliferative activities, suggesting that biphenyl substituents enhance interactions with hydrophobic protein pockets.
  • N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (): Features a trifluoromethylphenyl group on the thiazole instead of bromophenyl.

Modifications in the Sulfonyl Group

  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Substitutes tetrahydroisoquinoline with a diethylsulfamoyl group.
  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Utilizes a methyl-phenyl sulfamoyl group, balancing lipophilicity and hydrogen-bonding capacity. This modification could influence blood-brain barrier penetration compared to bulkier tetrahydroisoquinoline derivatives.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₆H₂₁BrN₄O₃S₂ ~577.5* 4-Bromophenyl, tetrahydroisoquinoline-SO₂ High lipophilicity, moderate solubility
N-[4-(4'-Fluorobiphenyl-4-yl)-thiazol-2-yl]pyridine-2-amine C₁₉H₁₃FN₄S 356.4 4'-Fluorobiphenyl, pyridin-2-amine Enhanced antibacterial activity
N-(4-Bromophenyl)-4-{4-[3-(CF₃)phenyl]-thiazol-2-yl}benzamide C₂₃H₁₄BrF₃N₂OS 503.33 3-Trifluoromethylphenyl High metabolic stability
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-thiazol-2-yl]benzamide C₁₈H₁₇N₅O₅S₂ 447.5 Diethylsulfamoyl, 4-nitrophenyl Improved aqueous solubility

*Calculated based on structural analogues in .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C19H19BrN3O3SC_{19}H_{19}BrN_{3}O_{3}S

It features a thiazole ring, which is known for its various medicinal properties, including antimicrobial and anticancer activities. The presence of a bromophenyl group enhances its biological profile.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In one study, derivatives of thiazole were evaluated for their in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The results indicated promising activity:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
d1ModerateWeakWeak
d2StrongModerateModerate
d3WeakStrongStrong

The mechanism of action for these compounds often involves the inhibition of bacterial lipid biosynthesis and interference with essential cellular processes .

Anticancer Activity

The anticancer potential of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has been evaluated against various cancer cell lines. For instance, a study assessed its effects on the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The findings highlighted that certain derivatives exhibited significant cytotoxicity:

CompoundIC50 (µM) against MCF7
d65.2
d73.8

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a systematic evaluation of thiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of electron-withdrawing groups such as bromine significantly enhanced antimicrobial activity. Notably, compounds with thiazole rings showed a higher inhibition zone in disk diffusion assays compared to their non-thiazole counterparts .

Case Study 2: Anticancer Mechanism Exploration

A molecular docking study was conducted to explore the binding interactions between N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide and estrogen receptors in breast cancer cells. The study revealed that this compound binds effectively to the receptor's active site, potentially modulating its activity and influencing cell proliferation pathways .

Q & A

Q. What synthetic strategies are reported for constructing the thiazole and tetrahydroisoquinoline moieties in this compound?

The thiazole core is typically synthesized via Hantzsch thiazole cyclization using α-halo carbonyl compounds (e.g., N-chloroacetyl anthranilic acid derivatives) and thiourea analogs under reflux conditions . The tetrahydroisoquinoline sulfonyl group is introduced via sulfonylation of the thiazole amine using 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride in dichloromethane with triethylamine as a base. Regioselective benzoylation at the sulfonamide nitrogen completes the synthesis .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry: the thiazole C-H proton appears as a singlet at δ 7.8–8.1 ppm, while the tetrahydroisoquinoline methylene protons show multiplet splitting (δ 3.2–4.1 ppm) .
  • X-ray crystallography : Resolves conformational details, such as the dihedral angle (42.5°) between the benzamide and tetrahydroisoquinoline planes, and S-O bond lengths (1.43–1.45 Å) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?

DoE methodologies (e.g., factorial designs) systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, optimizing the Hantzsch thiazole cyclization using acetonitrile at 80°C with 1.2 equiv of thiourea improves yields from 45% to 72% . Response surface models further refine conditions for intermediates prone to hydrolysis .

Q. What crystallographic evidence explains the compound’s conformational stability?

Single-crystal studies reveal:

  • Planar thiazole ring : Distorted by steric interactions with the 4-bromophenyl group (C-S-C angle = 88.2° vs. ideal 90°) .
  • Sulfonyl group geometry : Adopts a staggered conformation (S-O torsion angle = 176.9°) to minimize steric clash with the benzamide .
  • Intermolecular interactions : C-H···O hydrogen bonds (2.8–3.1 Å) between sulfonyl oxygen and adjacent aromatic protons stabilize the lattice .

Q. How can contradictory biological activity data be resolved using structural analogs?

Synthesize derivatives with:

  • Bromine replacement : Substitute 4-bromophenyl with 4-fluorophenyl to assess halogen-dependent activity .
  • Sulfonyl group modification : Replace tetrahydroisoquinoline with piperazine sulfonamides to probe steric effects .
    Validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish target-specific effects from physicochemical artifacts .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO gaps) to identify electrophilic centers. The thiazole C2 position shows higher electrophilicity (Fukui ff^- = 0.12) than the benzamide carbonyl .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets. The sulfonyl group exhibits strong hydrogen bonding with ATP-binding pockets (binding energy = -9.2 kcal/mol) .

Methodological Notes

  • Synthetic challenges : Thiazole ring hydrolysis under acidic conditions requires pH control (maintain pH > 5 during workup) .
  • Crystallization : Diffraction-quality crystals form in ethyl acetate/n-hexane (1:3) at 4°C over 48 hours .
  • Analytical pitfalls : Overlapping NMR signals for tetrahydroisoquinoline protons necessitate 1H^1H-13C^{13}C HSQC for unambiguous assignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.